Cas no 2229340-73-0 (3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid)

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid structure
2229340-73-0 structure
商品名:3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
CAS番号:2229340-73-0
MF:C12H15FO4
メガワット:242.243507623672
CID:5820826
PubChem ID:165837412

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
    • 2229340-73-0
    • EN300-1789904
    • インチ: 1S/C12H15FO4/c1-7(6-10(14)15)11-9(16-2)5-4-8(13)12(11)17-3/h4-5,7H,6H2,1-3H3,(H,14,15)
    • InChIKey: QBYIROKMFDTIOB-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C(=C1OC)C(C)CC(=O)O)OC

計算された属性

  • せいみつぶんしりょう: 242.09543712g/mol
  • どういたいしつりょう: 242.09543712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 55.8Ų

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1789904-0.05g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
0.05g
$888.0 2023-09-19
Enamine
EN300-1789904-0.1g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
0.1g
$930.0 2023-09-19
Enamine
EN300-1789904-1g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
1g
$1057.0 2023-09-19
Enamine
EN300-1789904-2.5g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
2.5g
$2071.0 2023-09-19
Enamine
EN300-1789904-1.0g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
1g
$1057.0 2023-06-02
Enamine
EN300-1789904-10g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
10g
$4545.0 2023-09-19
Enamine
EN300-1789904-5.0g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
5g
$3065.0 2023-06-02
Enamine
EN300-1789904-0.5g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
0.5g
$1014.0 2023-09-19
Enamine
EN300-1789904-0.25g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
0.25g
$972.0 2023-09-19
Enamine
EN300-1789904-10.0g
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
2229340-73-0
10g
$4545.0 2023-06-02

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid 関連文献

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acidに関する追加情報

Professional Introduction to 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic Acid (CAS No. 2229340-73-0)

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid, identified by the chemical abstracts service number CAS No. 2229340-73-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a butanoic acid moiety linked to a phenyl ring substituted with fluorine and methoxy groups, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The structural framework of 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid consists of a carboxylic acid group at one end and a phenyl ring at the other, with specific substitutions that enhance its pharmacological relevance. The presence of a fluorine atom at the 3-position of the phenyl ring is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of molecules. This feature is often exploited in drug design to improve the pharmacokinetic profile of candidate compounds.

The dimethoxy groups at the 2- and 6-positions further modulate the electronic properties of the phenyl ring, potentially affecting its interactions with biological targets. Such structural elements are frequently incorporated into drug candidates to optimize receptor binding and reduce off-target effects. The combination of these substituents makes 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid a versatile building block for synthesizing complex molecules with tailored biological activities.

In recent years, there has been growing interest in leveraging fluorinated aromatic compounds in medicinal chemistry due to their ability to enhance drug efficacy and bioavailability. For instance, studies have demonstrated that fluorine atoms can increase metabolic stability by resisting hydrolysis and oxidation, thereby prolonging the half-life of drugs in vivo. Additionally, fluorine substitution can improve binding affinity by increasing lipophilicity and reducing polar surface area, which is crucial for achieving high target occupancy.

Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters has highlighted the importance of fluorinated aromatic derivatives in drug development. One notable study investigated the synthesis and biological evaluation of various fluoro-substituted phenylbutanoic acids, including 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid. The findings revealed that this compound exhibited promising activity against certain enzymatic targets, making it a potential lead for further optimization.

The synthesis of 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps often include halogenation of a precursor phenol derivative followed by nucleophilic substitution with butanoic acid derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the fluorine and methoxy groups with high selectivity.

The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling tools are increasingly used to predict the binding modes of 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid with biological targets, allowing researchers to fine-tune its structure for improved potency and selectivity. These virtual screening approaches have significantly accelerated the drug discovery process by identifying promising candidates before they are synthesized in the lab.

Moreover, green chemistry principles are being integrated into the synthesis of this compound to minimize environmental impact. Catalytic methods that reduce waste generation and energy consumption are being explored as alternatives to traditional synthetic routes. Such sustainable practices align with global efforts to promote environmentally responsible pharmaceutical manufacturing.

The potential applications of 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid extend beyond traditional small-molecule drug development. It serves as a valuable scaffold for designing peptidomimetics and other biologically active molecules that mimic natural peptides but exhibit improved stability and bioavailability. This versatility makes it an attractive choice for interdisciplinary research teams working at the intersection of organic chemistry, medicinal chemistry, and biochemistry.

In conclusion, 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid (CAS No. 2229340-73-0) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of fluorine and methoxy substituents on a phenyl ring makes it a powerful tool for developing novel therapeutic agents with enhanced pharmacological properties. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the quest for innovative treatments across various therapeutic areas.

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